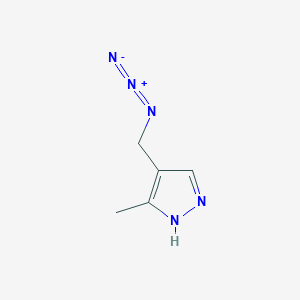

4-(azidomethyl)-3-methyl-1H-pyrazole

Description

Propriétés

IUPAC Name |

4-(azidomethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-4-5(2-7-9-4)3-8-10-6/h2H,3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHKCFSUMFOYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of 4-(azidomethyl)-3-methyl-1H-pyrazole typically involves two key stages:

- Synthesis of the pyrazole core substituted at the 3- and 4-positions (with a methyl group at C-3 and a functionalizable group at C-4).

- Introduction of the azidomethyl group at the 4-position , often via substitution reactions on a suitable leaving group precursor.

Preparation of 3-Methyl-1H-pyrazole Core

The pyrazole core with a methyl substituent at the 3-position is commonly synthesized through cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds or diketones.

Cyclocondensation Method : According to literature, α,β-unsaturated ketones or aldehydes condense with methylhydrazine or related hydrazine derivatives under controlled conditions to yield 3-methyl-substituted pyrazoles. For example, Zhang et al. reported efficient synthesis of polysubstituted pyrazoles via cyclocondensation of α,β-unsaturated carbonyls and hydrazine salts, which can be adapted for 3-methyl substitution.

Direct N-Substituted Pyrazole Preparation : An original method involves the reaction of primary aliphatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine to afford N-substituted pyrazoles, which can be tailored to introduce methyl groups at the 3-position.

Introduction of the Azidomethyl Group at the 4-Position

The key challenge in preparing 4-(azidomethyl)-3-methyl-1H-pyrazole is the selective installation of the azidomethyl substituent at the 4-position of the pyrazole ring.

Halomethyl Precursor Substitution : The 4-position is first functionalized with a halomethyl group (e.g., chloromethyl or bromomethyl), which is then substituted by azide ion (N₃⁻) through nucleophilic substitution.

Use of Triazenylpyrazoles as Azide Precursors : A more recent and innovative approach involves the use of triazenylpyrazoles as protected azide sources. The triazene group can be cleaved to release the azide functionality, which then undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-pyrazole hybrids. This method allows for regioselective azide installation and avoids isolation of hazardous azides.

Representative Preparation Method: Stepwise Synthesis

A typical preparation method for 4-(azidomethyl)-3-methyl-1H-pyrazole can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Methylhydrazine + α,β-unsaturated ketone or aldehyde, solvent (e.g., DMF), mild heating | Formation of 3-methyl-1H-pyrazole core |

| 2 | Halomethylation | Reaction with formaldehyde and halogen source (e.g., NBS for bromomethylation) | Introduction of 4-(halomethyl) substituent |

| 3 | Azidation (Substitution) | Treatment with sodium azide (NaN₃) in polar aprotic solvent (e.g., DMF) at moderate temperature | Formation of 4-(azidomethyl)-3-methyl-1H-pyrazole |

Alternative One-Pot and Sequential Methods

One-Pot Multi-Step Synthesis : Some protocols report sequential one-pot reactions combining Sonogashira cross-coupling, desilylation, and CuAAC reactions for substituted pyrazole derivatives bearing azide functionalities. Although these reports focus on trifluoromethyl-substituted pyrazoles, the methodology could be adapted for methyl-substituted analogs.

Triazenylpyrazole Route : The use of triazenylpyrazoles allows facile N-functionalization before azide introduction. This method involves the synthesis of triazenyl derivatives, cleavage to azides, and subsequent CuAAC reactions, enabling safe and efficient azidomethyl group installation.

Detailed Research Findings and Data

While direct detailed experimental data on 4-(azidomethyl)-3-methyl-1H-pyrazole are scarce in the public domain, analogous pyrazole azide derivatives have been characterized as follows:

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation + Halomethylation + Azidation | Stepwise, classical approach | Straightforward, uses common reagents | Multiple steps, isolation of intermediates |

| Triazenylpyrazole route + CuAAC | Uses triazenyl intermediates, one-pot possible | Avoids hazardous azide isolation, regioselective | Requires specialized intermediates, catalyst |

| One-pot multi-step (Sonogashira + CuAAC) | Sequential cross-coupling and azide formation | Efficient, high overall yield | More complex setup, ligand/catalyst sensitive |

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Azidomethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.

Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.

Reduction Reactions: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

Substitution Reactions: Various substituted pyrazoles.

Cycloaddition Reactions: 1,2,3-Triazoles.

Reduction Reactions: Aminomethyl derivatives of pyrazole.

Applications De Recherche Scientifique

4-(Azidomethyl)-3-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for triazole derivatives.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals with azide-containing scaffolds.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable linkages.

Mécanisme D'action

The mechanism of action of 4-(azidomethyl)-3-methyl-1H-pyrazole is primarily related to the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, providing a versatile functional group for further chemical modifications.

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Click Chemistry : Azidomethyl pyrazoles are preferred for CuAAC due to their stability and regioselectivity .

- Corrosion Inhibition : Triazole-pyrazole hybrids (e.g., from ) exhibit corrosion inhibition in acidic environments, attributed to adsorption on metal surfaces .

- Biological Activity : Halogenated pyrazoles () show higher bioactivity than azidomethyl derivatives but require complex syntheses.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-(azidomethyl)-3-methyl-1H-pyrazole, and how are reaction conditions optimized?

A: The synthesis typically involves functionalization of the pyrazole core. A validated method involves reacting ethyl 4-(azidomethyl)pyrazole-3-carboxylate derivatives with cyanoacetamides in tetrahydrofuran (THF) using tert-butoxy potassium (t-BuOK) as a base. Key parameters include:

- Temperature : Controlled heating (50–60°C) to avoid azide decomposition.

- Solvent : THF or dichloromethane (DCM) for azide stability.

- Catalysts : Copper sulfate/sodium ascorbate systems for click chemistry applications .

Yield optimization requires monitoring via TLC and purification via column chromatography (cyclohexane/ethyl acetate gradients) .

Q. Q2: How is structural characterization of 4-(azidomethyl)-3-methyl-1H-pyrazole performed to confirm purity and identity?

A:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., azidomethyl at C4, methyl at C3). Peaks for the azide group (~4.1 ppm for CHN) and pyrazole protons (6.5–7.5 ppm) are critical .

- HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 137.14 for CHN) .

Advanced Research Questions

Q. Q3: How does the azidomethyl group influence reactivity in click chemistry applications?

A: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole hybrids. Example protocol:

Q. Q4: What computational methods are used to predict the electronic properties and bioactivity of 4-(azidomethyl)-3-methyl-1H-pyrazole derivatives?

A:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilicity (e.g., azide group’s reactivity) .

- Molecular Docking : Screens against targets (e.g., cannabinoid receptors) using AutoDock Vina. Parameters include binding affinity (ΔG) and pose validation via RMSD .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.2) and CYP450 inhibition risks .

Q. Q5: How do structural analogs of 4-(azidomethyl)-3-methyl-1H-pyrazole compare in biological activity?

A:

The azidomethyl group enhances modularity but may reduce metabolic stability compared to phenyl analogs .

Q. Q6: What contradictions exist in reported synthetic yields, and how can they be resolved?

A: Discrepancies in yields (e.g., 60% vs. 88% for similar protocols) arise from:

- Purity of azide precursors : Impurities in azidomethyl reagents reduce efficiency .

- Catalyst loading : Excess Cu(I) accelerates side reactions (e.g., azide dimerization) .

Resolution: Optimize via Design of Experiments (DoE) with factors like temperature, solvent ratio, and catalyst concentration .

Methodological Challenges

Q. Q7: How are stability issues (e.g., azide decomposition) managed during storage and reactions?

A:

- Storage : –20°C under argon to prevent moisture/light-induced degradation.

- Reaction Conditions : Avoid temperatures >60°C; use stabilizers like sodium azide (0.1% w/v) in aqueous phases .

- Analytical Monitoring : FTIR detects N stretching (~2100 cm) to confirm integrity .

Q. Q8: What strategies are used to enhance the solubility of 4-(azidomethyl)-3-methyl-1H-pyrazole for in vitro assays?

A:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-(difluoromethyl) analogs) .

- Co-solvents : DMSO (≤5% v/v) in cell culture media .

- Prodrug Design : Esterification (e.g., acetate prodrugs) increases membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.